molecular formula C21H19N3O7 B15149558 2-(3-Nitrophenyl)-2-oxoethyl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate

2-(3-Nitrophenyl)-2-oxoethyl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate

Cat. No.: B15149558
M. Wt: 425.4 g/mol
InChI Key: FLLAULZYFGXMHN-UHFFFAOYSA-N
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Description

2-(3-Nitrophenyl)-2-oxoethyl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate is a complex organic compound with a unique structure that includes a nitrophenyl group, an oxoethyl group, and a pyrrolidine carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Nitrophenyl)-2-oxoethyl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the nitrophenyl group: This can be achieved through nitration of a suitable aromatic precursor.

    Introduction of the oxoethyl group: This step often involves the use of an oxoethylating agent under controlled conditions.

    Formation of the pyrrolidine ring: This can be synthesized through cyclization reactions involving appropriate precursors.

    Coupling of the functional groups: The final step involves coupling the nitrophenyl, oxoethyl, and pyrrolidine groups under specific reaction conditions, often using catalysts and solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitrophenyl)-2-oxoethyl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the nitrophenyl group may yield nitro derivatives, while reduction may yield amino derivatives.

Scientific Research Applications

2-(3-Nitrophenyl)-2-oxoethyl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3-Nitrophenyl)-2-oxoethyl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the oxoethyl and pyrrolidine groups can interact with proteins and enzymes. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Nitrophenyl)-2-oxoethyl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate
  • 2-(3-Nitrophenyl)-2-oxoethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate
  • 2-(3-Nitrophenyl)-2-oxoethyl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-2-carboxylate

Uniqueness

The uniqueness of 2-(3-Nitrophenyl)-2-oxoethyl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitrophenyl group allows for unique electron transfer capabilities, while the oxoethyl and pyrrolidine groups provide specific interactions with biological targets.

Properties

Molecular Formula

C21H19N3O7

Molecular Weight

425.4 g/mol

IUPAC Name

[2-(3-nitrophenyl)-2-oxoethyl] 1-[(4-methylbenzoyl)amino]-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C21H19N3O7/c1-13-5-7-14(8-6-13)20(27)22-23-11-16(10-19(23)26)21(28)31-12-18(25)15-3-2-4-17(9-15)24(29)30/h2-9,16H,10-12H2,1H3,(H,22,27)

InChI Key

FLLAULZYFGXMHN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NN2CC(CC2=O)C(=O)OCC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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